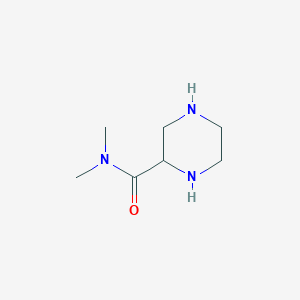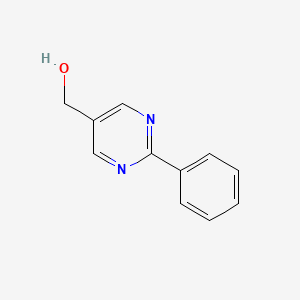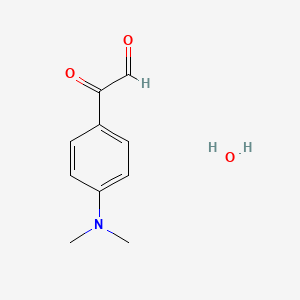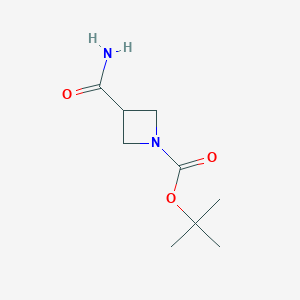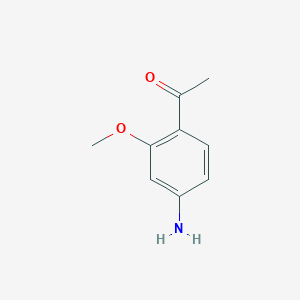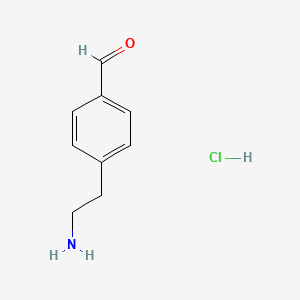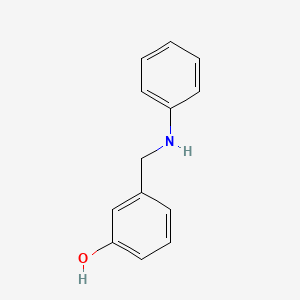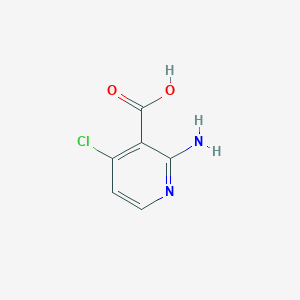
2-Amino-4-chloronicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of nicotinic acid and features both an amino group and a chlorine atom attached to the pyridine ring.
作用机制
Target of Action
It is known that nicotinic acid, a similar compound, acts as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid and its derivatives are known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Biochemical Pathways
It is known that amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .
Pharmacokinetics
It is known that the compound has a molecular weight of 172569 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that amino acids can regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage .
Action Environment
It is known that conditions such as physical activity, lactation, trauma, and illness can influence the demand for certain amino acids when their demand exceeds the synthesis capacity .
生化分析
Biochemical Properties
2-Amino-4-chloronicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridine nucleotide-dependent enzymes, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can alter amino acid metabolism, impacting tumor progression and immune evasion . Additionally, it can modulate the behavior of stromal cells and regulate extracellular matrix remodeling, promoting angiogenesis and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a nucleophilic aromatic substitution agent, interacting with electron-donating and electron-withdrawing substituents on aromatic rings . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and at low temperatures . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause cellular hypoxia and cytotoxicity . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, nucleotide synthesis, and redox homeostasis . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the localization of this compound in the nucleus or mitochondria can affect gene expression and cellular metabolism, respectively.
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4-chloronicotinic acid can be synthesized through several methods. One common approach involves the amination of 2-chloronicotinic acid. This reaction typically uses amines as reactants and can be catalyzed by various bases such as potassium carbonate. The reaction is often carried out in water, making it an environmentally friendly process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For instance, the chlorination of nicotinic acid followed by amination can be performed using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Amino-4-chloronicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and other nucleophiles.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with aniline can produce 2-(Phenylamino)pyridine-3-carboxylic acid .
科学研究应用
2-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
- 2-Amino-3-chloronicotinic acid
- 2-Amino-5-chloronicotinic acid
- 2-Amino-6-chloronicotinic acid
Uniqueness
What sets 2-Amino-4-chloronicotinic acid apart from its analogs is the specific positioning of the amino and chlorine groups on the pyridine ring. This unique arrangement can lead to different chemical reactivity and biological activity, making it a compound of particular interest for further study .
属性
IUPAC Name |
2-amino-4-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOLUVNNXZDCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615601 |
Source


|
| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605661-83-4 |
Source


|
| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)


